![molecular formula C6H9FN4O B1476519 2-Azido-1-(3-fluoropyrrolidin-1-yl)ethan-1-one CAS No. 2097978-96-4](/img/structure/B1476519.png)
2-Azido-1-(3-fluoropyrrolidin-1-yl)ethan-1-one
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Azido-1-(3-fluoropyrrolidin-1-yl)ethan-1-one consists of a fluoropyrrolidine ring attached to an ethanone group with an azido substituent . The azido group is highly reactive and can participate in various chemical reactions, making this compound useful in biochemical research.
Scientific Research Applications
Synthesis of Organic Azides
The compound “2-Azido-1-(3-fluoropyrrolidin-1-yl)ethan-1-one” can be used in the synthesis of organic azides. Organic azides are prepared from primary amines in high yields by a metal-free diazo-transfer reaction using this compound . The choice of base is important in the diazo-transfer reaction .
Development of Pharmaceuticals
The compound can potentially be used in the development of pharmaceuticals. The synthesis and reactivity of similar aromatic compounds have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis .
Production of Herbicides
The compound could be used in the production of herbicides. Similar aromatic compounds have been used in the production of herbicides .
Manufacturing of Colorants and Dyes
The compound could be used in the manufacturing of colorants and dyes. Similar aromatic compounds have been used in the production of colorants and dyes .
Polymer Additives
The compound could be used as an additive in polymers. Similar aromatic compounds have been used as polymer additives .
Organic Synthesis
The compound could be used in organic synthesis. Similar aromatic compounds have been used in organic synthesis .
Production of Photochromic Materials
The compound could be used in the production of photochromic materials. Similar aromatic compounds have been used in the production of photochromic materials .
Synthesis of Porphyrinoids
The compound could potentially be used in the synthesis of porphyrinoids. Organic azides, like “2-Azido-1-(3-fluoropyrrolidin-1-yl)ethan-1-one”, can react with alkyne derivatives via the Cu (I)-catalyzed azide–alkyne cycloaddition (CuAAC), an efficient strategy to combine phthalocyanines and analogues with different materials .
properties
IUPAC Name |
2-azido-1-(3-fluoropyrrolidin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FN4O/c7-5-1-2-11(4-5)6(12)3-9-10-8/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWFNWCLBJBAMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)C(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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